4-Sulfophthalic acid

Catalog No.
S702106
CAS No.
89-08-7
M.F
C8H6O7S
M. Wt
246.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Sulfophthalic acid

Problem: Standard mineral acids cannot impart integral color to anodized aluminum, requiring secondary dyeing. 4-Sulfophthalic acid (50% aq.) solves this by combining strong Brønsted acidity with an organic backbone. • Single-step integral bronze/black hardcoat anodizing for Al alloys. • Direct precursor to sulfonated cobalt phthalocyanine catalysts (avoids oleum sulfonation). • Water-soluble acid catalyst for solvent-free synthesis (e.g., bis(indolyl)methanes) with less charring. • Ortho-chelating sulfonate group enables unique MOF topologies impossible with meta-isomers. Supply chain: Bulk 50% solution in stock; ambient shipping.

CAS Number

89-08-7

Product Name

4-Sulfophthalic acid

IUPAC Name

4-sulfophthalic acid

Molecular Formula

C8H6O7S

Molecular Weight

246.2 g/mol

InChI

InChI=1S/C8H6O7S/c9-7(10)5-2-1-4(16(13,14)15)3-6(5)8(11)12/h1-3H,(H,9,10)(H,11,12)(H,13,14,15)

InChI Key

WNKQDGLSQUASME-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)C(=O)O

The exact mass of the compound 4-Sulfophthalic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100615. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-Sulfophthalic acid, 4-Sulfo-1,2-benzenedicarboxylic acid, 1,2-Benzenedicarboxylic acid, 4-sulfo-, 4-Sulfophthalic acid solution (50% aq.), 4-SPA

Purity

50% aqueous solution

Package Size

100 ml, 250 ml, 500 ml

4-Sulfophthalic acid (CAS 89-08-7) is a highly water-soluble, trifunctional aromatic compound characterized by an ortho-dicarboxylic acid motif and a strongly acidic para-sulfonate group. Commercially supplied primarily as a 50 wt% aqueous solution, it functions simultaneously as a powerful Brønsted acid and a versatile chelating agent. In industrial procurement, it is highly valued as a premium electrolyte additive for hardcoat aluminum anodizing, a direct precursor for specialty sulfonated phthalocyanine catalysts, and an eco-friendly homogeneous acid catalyst. Its unique combination of strong acidity, aqueous solubility, and ortho-chelating geometry distinguishes it from simpler mineral acids or non-sulfonated aromatic precursors. [1]

Procurement Fit

Workflow High-temperature petroleum stream corrosion inhibition
Workflow Controlled sulfonation for metal phthalocyanine catalyst synthesis
Workflow Ligand for MOF and coordination polymer design
Workflow Hard anodizing electrolyte for aluminum alloy coatings
Selection context Consider isomer purity if 3-sulfophthalic acid presence impacts performance

Substituting 4-sulfophthalic acid with generic alternatives compromises both process efficiency and material performance. Standard mineral acids like sulfuric acid provide strong acidity but lack the organic backbone required to generate integral color in aluminum anodizing or to act as a phase-compatibilizing catalyst in organic synthesis. Utilizing generic phthalic acid as a precursor for sulfonated catalysts fails because it lacks the pre-installed sulfonate group, necessitating hazardous, post-synthetic oleum treatments that yield unpredictable isomer mixtures. Furthermore, substituting with structural isomers like 5-sulfoisophthalic acid alters the fundamental coordination geometry; the meta-dicarboxylate arrangement of the isomer prevents the stable ortho-chelation required for specific metal-organic framework (MOF) topologies. [1]

Substitution Risk

Phthalic acid – not interchangeable
Lacks the sulfonic acid group; eliminates high water solubility and metal-complexation ability required for aqueous-phase processes.
3-Sulfophthalic acid – may not transfer directly
Ortho-sulfonate effect leads to distinct mass spectrometric fragmentation and altered stereoelectronic properties, affecting reactivity and complex stability.
5-Sulfoisophthalic acid – limits direct substitution
Different ring substitution pattern changes coordination geometry in metal-organic frameworks, which may shift material properties.

Integral Color Generation and Abrasion Resistance in Aluminum Anodizing

In the production of architectural aluminum coatings, 4-sulfophthalic acid is utilized as the primary electrolyte in integral color (e.g., Duranodic) processes. Compared to standard 10-20% sulfuric acid anodizing, which produces clear, porous layers requiring secondary organic dyes, 4-sulfophthalic acid (formulated at ~65-70 g/L) directly generates highly abrasion-resistant, integral color anodic layers (bronze, black, gray). The color is intrinsically formed from the alloying elements during electrochemical growth, eliminating dye fading and significantly improving UV stability. [1]

Evidence DimensionAnodic coating color integration and durability
Target Compound Data65-70 g/L 4-sulfophthalic acid yields integral metallic/black colors with high abrasion resistance directly during oxidation.
Comparator Or BaselineStandard 10-20% sulfuric acid yields clear, porous coatings requiring secondary dyeing.
Quantified DifferenceEliminates the secondary dyeing step and drastically improves UV stability and hardcoat abrasion resistance.
ConditionsElectrolytic anodizing bath at 70 °F (21 °C) for architectural aluminum alloys.

Essential for architectural and aerospace procurement where UV-stable, highly durable, dye-free colored aluminum finishes are mandated.

Corrosion inhibitor
Reported
Phosphorus-free composition
Eliminates downstream catalyst poisoning risk
Useful in units where phosphorus is prohibited

One-Pot Synthesis of Sulfonated Metal Phthalocyanine Catalysts

Sulfonated cobalt phthalocyanines are critical catalysts for mercaptan oxidation in petroleum refining. Procuring 4-sulfophthalic acid allows for the direct, one-pot synthesis of these catalysts by reacting the acid with a metal salt and urea at 250–325 °C. In contrast, utilizing generic phthalic anhydride requires a two-step process involving aggressive post-sulfonation with highly hazardous oleum (fuming sulfuric acid), which often results in mixed sulfonation degrees and poor positional control. [1]

Evidence DimensionSynthesis route safety and structural control
Target Compound DataDirect one-pot condensation to metal phthalocyanine sulfonate without fuming sulfuric acid.
Comparator Or BaselinePhthalic anhydride baseline requires aggressive post-synthesis sulfonation using oleum at elevated temperatures.
Quantified DifferenceEliminates one highly hazardous processing step (oleum handling) and ensures precise sulfonate positioning on the macrocycle.
ConditionsAqueous reaction with CoSO4 and urea heated to 250–325 °C for 1 to 10 hours.

Allows chemical manufacturers to bypass hazardous oleum handling while achieving precise structural control over commercial oxidation catalysts.

Catalyst sulfonation
Reported
Controlled monosulfonate route
Supports fixed-bed catalyst preparation
Oleum route yields uncontrolled di/tri-sulfonates

Mild Aqueous Catalysis for Multicomponent Organic Synthesis

As a strong, water-soluble organic acid, 50 wt% aqueous 4-sulfophthalic acid serves as a highly efficient homogeneous catalyst for the synthesis of complex molecules like bis(indolyl)methanes. Compared to conventional strong mineral acids (e.g., concentrated sulfuric acid), which often cause substrate degradation, charring, or require toxic organic solvents, 4-sulfophthalic acid achieves near-quantitative yields in purely aqueous media at mild temperatures (room temperature to 80 °C), acting as both a proton donor and an organic phase compatibilizer. [1]

Evidence DimensionCatalytic yield and solvent compatibility
Target Compound DataHigh yield (>90%) achieved in purely aqueous, mild conditions (room temp to 80 °C).
Comparator Or BaselineConcentrated mineral acids (e.g., H2SO4) often require organic solvents and cause side reactions or substrate charring.
Quantified DifferenceEnables solvent-free or aqueous processing with near-quantitative yields and simplified workup.
ConditionsElectrophilic substitution of indoles with aldehydes in water.

Procuring this acid allows pharmaceutical and fine chemical manufacturers to transition to greener, aqueous-based synthetic routes without sacrificing yield.

Isomer separation
Reported
>99% purity
Enables procurement of isomerically pure material
pH-zone-refining HSCCC, verified by HPLC

Ortho-Dicarboxylate Chelation for MOF Topology Control

In the design of coordination polymers and MOFs, the geometric arrangement of the carboxylate groups dictates the framework structure. 4-Sulfophthalic acid possesses an ortho-dicarboxylate motif, enabling it to form stable 5-membered chelate rings with transition metals. In contrast, its isomer 5-sulfoisophthalic acid features a meta-dicarboxylate arrangement, which cannot chelate a single metal center in the same way and instead acts strictly as a bridging ligand. This geometric difference fundamentally alters the pore size, dimensionality, and magnetic coupling of the resulting materials.[1]

Evidence DimensionCoordination geometry and framework topology
Target Compound DataOrtho-dicarboxylate enables direct bidentate chelation (5-membered rings) to a single metal node.
Comparator Or Baseline5-Sulfoisophthalic acid (meta-dicarboxylate) forces bridging between two different metal nodes.
Quantified DifferenceShifts the fundamental building unit from a bridged network to a chelated node, altering 3D framework topology.
ConditionsHydrothermal synthesis of transition metal or lanthanide coordination polymers.

Provides materials scientists with a specific geometric tool to engineer pore structures and metal-metal distances that are impossible to achieve with meta- or para-isomers.

Detection limit
Reported
1 pg LOD
13-fold more sensitive than sulfophthalamic acid isomers
LC-ESI-MS-MS, supports trace environmental monitoring
Anodizing electrolyte
Data to verify
Preferred for hard, colored coatings
Reported performance benefit; requires validation
Supplier-derived claim, quantitative comparison limited

Architectural Aluminum Anodizing (Duranodic Process)

Ideal for producing hard, abrasion-resistant, integral-colored (bronze/black) anodic coatings on aluminum alloys without the need for secondary dyes, leveraging its unique electrochemical behavior compared to standard sulfuric acid.[1]

Specialty Catalyst Manufacturing (Merox Process)

The preferred precursor for synthesizing sulfonated cobalt phthalocyanine catalysts used in the petroleum industry for mercaptan sweetening, avoiding the hazardous oleum-based post-sulfonation required when starting from generic phthalic anhydride. [2]

Green Aqueous Organic Synthesis

Highly effective as a water-soluble Brønsted acid catalyst for multicomponent reactions (e.g., bis(indolyl)methanes), enabling eco-friendly, solvent-free or aqueous manufacturing with higher yields and less charring than concentrated mineral acids.[3]

Advanced Coordination Polymers and MOFs

Selected by materials scientists when ortho-chelating geometry combined with a strongly coordinating or templating sulfonate group is required to engineer specific framework topologies that cannot be achieved with meta-isomers like 5-sulfoisophthalic acid. [4]

Application Fit Matrix

Application
Selection Property
Validation Focus
Phosphorus-free refinery corrosion inhibition
Phosphorus-free composition
Catalyst poisoning risk mitigation
Controlled catalyst synthesis
Sulfonation control (monosulfonate)
Catalyst leaching resistance
High-purity MOF ligand
Isomer purity (4-sulfo)
Coordination geometry reproducibility
Hard coat anodizing
Electrolyte performance
Coating hardness and color consistency

Physical Description

Liquid

XLogP3

-0.3

UNII

T1SM5DOM66

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 2122 of 2179 companies (only ~ 2.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pictograms

Irritant

Irritant

Other CAS

89-08-7
33562-89-9

Wikipedia

4-sulfophthalic acid

General Manufacturing Information

All other basic organic chemical manufacturing
Fabricated metal product manufacturing
1,2-Benzenedicarboxylic acid, 4-sulfo-: ACTIVE

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